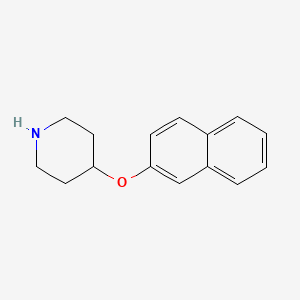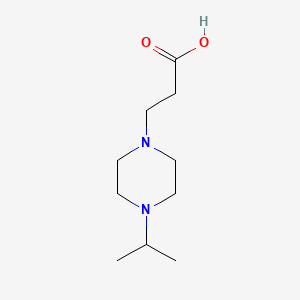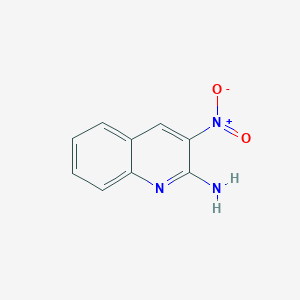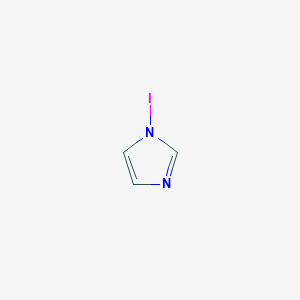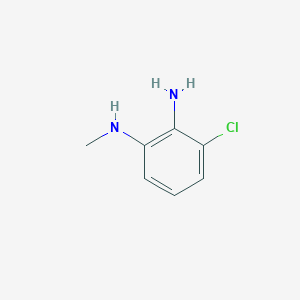![molecular formula C11H13ClN2O B3154640 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 78056-57-2](/img/structure/B3154640.png)
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one
Descripción general
Descripción
1-(3-Chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CPMBI) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. CPMBI has been used in various studies for its ability to act as a catalyst and its capacity to form stable complexes with organic molecules. CPMBI has been used for many applications in research, including as a potential drug target, as a catalyst for organic synthesis, and as a fluorescent probe.
Aplicaciones Científicas De Investigación
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been used for a variety of scientific research applications. It has been used as a fluorescent probe for the detection of organic compounds, as a catalyst for organic synthesis, and as a potential drug target. 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has also been used in studies of protein-protein interactions, as a reagent for the synthesis of peptides, and as a substrate for the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one is believed to act as a catalyst in the formation of stable complexes with organic molecules. It has been found to form complexes with a variety of organic molecules, including proteins, peptides, and nucleic acids. The formation of these complexes is believed to be mediated by hydrogen bonding and other non-covalent interactions.
Efectos Bioquímicos Y Fisiológicos
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been found to have a variety of biochemical and physiological effects. In studies of protein-protein interactions, it has been found to increase the affinity of proteins for each other. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory. In addition, it is soluble in organic solvents, making it easy to work with. However, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one can be toxic in high concentrations, and should be handled with caution.
Direcciones Futuras
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one has potential applications in a variety of fields. It could be used as a drug target for the treatment of inflammation and other diseases. It could also be used as a fluorescent probe for the detection of organic compounds, and as a catalyst for organic synthesis. In addition, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one could be used to study protein-protein interactions, and as a reagent for the synthesis of peptides. Finally, 1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one could be used to study the effects of oxidative stress on cells.
Propiedades
IUPAC Name |
1-(3-chloropropyl)-3-methylbenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-13-9-5-2-3-6-10(9)14(11(13)15)8-4-7-12/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVMORYKIYDWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B3154565.png)
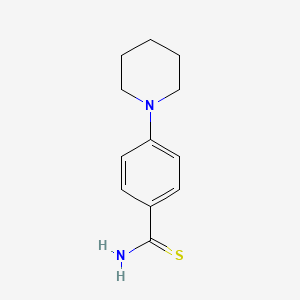
![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)
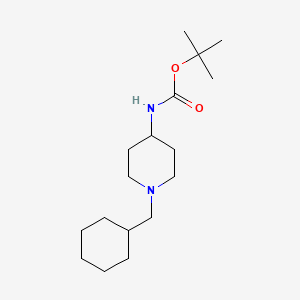
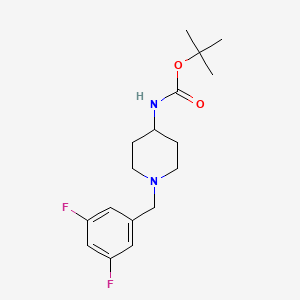
![(S)-2-(1-(3-ethyl-7-((pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-5-yl)piperidin-2-yl)ethanol](/img/structure/B3154589.png)
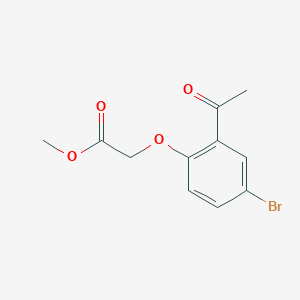
![2-[(Dimethoxyphosphinyl)methyl]benzonitrile](/img/structure/B3154618.png)
